molecular formula C14H12F3N5O B2533690 N-(cyanomethyl)-N,5-dimethyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxamide CAS No. 1280947-90-1

N-(cyanomethyl)-N,5-dimethyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxamide

Cat. No.: B2533690
CAS No.: 1280947-90-1
M. Wt: 323.279
InChI Key: IPLFQVZLDPZBPG-UHFFFAOYSA-N
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Description

This compound is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered aromatic ring with three carbon atoms and two nitrogen atoms. The trifluoromethyl group (-CF3) and the pyridin-2-yl group are both electron-withdrawing groups, which can influence the reactivity and properties of the compound .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring, a trifluoromethyl group, and a pyridin-2-yl group. These functional groups can significantly influence the compound’s physical and chemical properties .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is highly electronegative, which could influence the compound’s polarity and reactivity .

Scientific Research Applications

Antimicrobial Applications

Compounds synthesized from key intermediates related to "N-(cyanomethyl)-N,5-dimethyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxamide" have demonstrated notable antimicrobial properties. For instance, the synthesis of new heterocycles incorporating the antipyrine moiety has shown to result in compounds with antimicrobial activity (Bondock, Rabie, Etman, & Fadda, 2008). These compounds were evaluated for their potential as antimicrobial agents, indicating the chemical's relevance in developing new antimicrobial drugs.

Antitumor Applications

Research into the synthesis of novel compounds using structures similar to the chemical has led to findings of antitumor activities. A study on the synthesis and antitumor activities of pyrazolo pyrimidine-3-carboxamide derivatives found that certain compounds displayed good antitumor activities, suggesting potential use in cancer treatment strategies (Xin, 2012). This highlights the chemical's utility in the development of new anticancer agents.

Synthetic Chemistry Applications

The chemical serves as a precursor in the synthesis of complex heterocyclic compounds that are of interest in various chemical and pharmaceutical research areas. Studies have detailed the synthesis of novel compounds with potential biological activities, demonstrating the versatility and importance of this chemical in synthetic chemistry (Okumura, Saito, Shin, Umemura, & Yoshimura, 1998). The ability to synthesize complex molecules from this chemical underscores its significance in drug development and chemical research.

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, many pyrazole derivatives are used in medicinal chemistry due to their diverse biological activities .

Future Directions

The study and application of pyrazole derivatives is a vibrant field, with potential uses in medicinal chemistry, agriculture, and materials science . Future research could explore the synthesis, properties, and potential applications of this specific compound.

Properties

IUPAC Name

N-(cyanomethyl)-N,5-dimethyl-1-[5-(trifluoromethyl)pyridin-2-yl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N5O/c1-9-11(13(23)21(2)6-5-18)8-20-22(9)12-4-3-10(7-19-12)14(15,16)17/h3-4,7-8H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPLFQVZLDPZBPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=NC=C(C=C2)C(F)(F)F)C(=O)N(C)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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